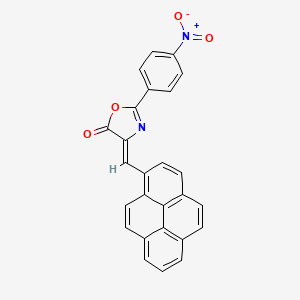

2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one

Description

2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one is a synthetic oxazolone derivative featuring a 4-nitrophenyl group at position 2 and a pyren-1-ylmethylene moiety at position 2. Oxazolones are five-membered heterocyclic compounds with a ketone group, often synthesized via condensation of N-acylated glycine derivatives with aromatic aldehydes under acidic or basic conditions .

Properties

Molecular Formula |

C26H14N2O4 |

|---|---|

Molecular Weight |

418.4 g/mol |

IUPAC Name |

(4Z)-2-(4-nitrophenyl)-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one |

InChI |

InChI=1S/C26H14N2O4/c29-26-22(27-25(32-26)18-8-11-20(12-9-18)28(30)31)14-19-7-6-17-5-4-15-2-1-3-16-10-13-21(19)24(17)23(15)16/h1-14H/b22-14- |

InChI Key |

KLEBHBRWKRGBPO-HMAPJEAMSA-N |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)/C=C\5/C(=O)OC(=N5)C6=CC=C(C=C6)[N+](=O)[O-] |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=C5C(=O)OC(=N5)C6=CC=C(C=C6)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one typically involves the condensation of 4-nitrobenzaldehyde with pyrene-1-carbaldehyde in the presence of an appropriate catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The resulting intermediate is then cyclized with an amine, such as glycine, to form the oxazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The pyrene moiety can be oxidized to form pyrene-1,6-dione using oxidizing agents like potassium permanganate.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Pyrene-1,6-dione.

Reduction: 2-(4-Aminophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe for biological imaging.

Medicine: Explored for its potential anticancer and antimicrobial properties.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one depends on its specific application. For example, as a fluorescent probe, it interacts with biological molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, leading to changes in its fluorescence properties. In medicinal applications, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Structural Analogues with Nitrophenyl Groups

Compounds sharing the 4-nitrophenyl substituent but differing in the aromatic moiety at position 4 include:

Key Insights :

Analogues with Aromatic Substituents at Position 4

Compounds with diverse aromatic groups at position 4:

Biological Activity

The compound 2-(4-Nitrophenyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one is a derivative of oxazole that has garnered interest due to its potential biological activities. This article explores its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a nitrophenyl group and a pyrene moiety, which are known for their roles in enhancing fluorescence and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 430.43 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Log P (Partition Coefficient) | Not specified |

Antitumor Activity

Research indicates that oxazole derivatives, including this compound, exhibit significant antitumor properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit BRAF(V600E) and Aurora-A kinases effectively, leading to reduced tumor growth in vitro and in vivo models .

Antimicrobial Activity

Preliminary studies suggest that derivatives of oxazole possess antimicrobial properties. Compounds structurally related to this compound have been tested against various bacterial strains, demonstrating notable inhibition zones .

Case Study: In Vitro Analysis

A recent study evaluated the cytotoxic effects of synthesized oxazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, suggesting a promising therapeutic potential .

The biological activity of this compound is attributed to its ability to interact with cellular targets through multiple mechanisms:

- Enzyme Inhibition : The presence of the nitrophenyl group may facilitate binding to active sites of enzymes involved in tumor progression.

- Fluorescent Properties : The pyrene moiety enhances fluorescence, allowing for tracking within biological systems, which can be useful for imaging and drug delivery applications.

Summary of Findings

Several studies have focused on the structure-activity relationship (SAR) of oxazole derivatives, highlighting the importance of substituents on biological activity. Key findings include:

- Substituent Effects : The position and nature of substituents significantly impact the compound's efficacy against cancer cells.

- Synergistic Effects : Combinations with other chemotherapeutics have shown enhanced effects, suggesting potential for combination therapies.

Table 2: Comparative Biological Activity

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 15 | Cancer Cell Lines |

| Similar Oxazole Derivative A | 25 | BRAF Inhibition |

| Similar Oxazole Derivative B | 20 | Aurora-A Kinase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.